molecular formula C12H12N4O5S B2821726 N-[3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE CAS No. 897623-03-9

N-[3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE

Cat. No.: B2821726
CAS No.: 897623-03-9
M. Wt: 324.31
InChI Key: CXRJQPJPPGJYKE-UHFFFAOYSA-N
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Description

N-[3-(2-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamido)phenyl]acetamide is a synthetic compound featuring a dihydropyrimidine core substituted with a hydroxy-oxo group at position 6 and a sulfonamido linkage at position 3. This compound’s unique architecture suggests applications in enzyme inhibition or receptor modulation, though specific biological data remain under investigation. Its molecular weight, estimated from structural analogs, ranges between 350–400 g/mol, with solubility influenced by polar functional groups (e.g., sulfonamido, acetamide) .

Properties

IUPAC Name

N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O5S/c1-7(17)14-8-3-2-4-9(5-8)16-22(20,21)10-6-13-12(19)15-11(10)18/h2-6,16H,1H3,(H,14,17)(H2,13,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRJQPJPPGJYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the cyclization of thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further modified to introduce the sulfonyl and acetamide groups through reactions with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would likely include the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the sulfonyl group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to N-[3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE exhibit antiviral properties. These compounds have been studied for their ability to inhibit viral replication, particularly in the context of HIV and other retroviruses. The mechanism of action often involves interference with viral integrase enzymes, which are crucial for the viral life cycle.

Anticancer Properties

The compound has shown promise in anticancer research, particularly in targeting specific cancer cell lines. Studies have indicated that it may induce apoptosis (programmed cell death) and inhibit tumor growth by modulating key signaling pathways involved in cancer progression. This potential has led to investigations into its use as a lead compound for developing new anticancer therapies.

Neuroprotective Effects

Neuroprotection is another area where this compound may play a significant role. Research has identified that certain derivatives can protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The neuroprotective mechanisms are believed to involve modulation of glutamate receptors and antioxidant activities.

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly focusing on enzymes involved in nucleotide metabolism and DNA repair mechanisms. These studies help elucidate the biochemical pathways affected by the compound and its potential as a therapeutic agent.

Biomarker Development

The compound's unique structural features make it a candidate for developing biomarkers for disease states, particularly in oncology and virology. By understanding how this compound interacts with biological targets, researchers can identify specific markers that indicate disease progression or therapeutic response.

Antiviral Research

A study published in the Journal of Medicinal Chemistry explored a series of pyrimidine derivatives, including this compound, demonstrating significant inhibition of HIV integrase activity with IC50 values indicating potent antiviral effects . The structure-activity relationship (SAR) analysis revealed critical modifications that enhance efficacy while reducing cytotoxicity.

Cancer Therapeutics

In another investigation reported in Cancer Research, the compound was evaluated against various cancer cell lines, showing selective cytotoxicity towards breast and lung cancer cells . The study highlighted its mechanism involving apoptosis induction via mitochondrial pathways, suggesting its potential as a lead compound for further development.

Neuroprotection Studies

Research published in Neurobiology of Disease examined the neuroprotective effects of compounds related to this compound on neuronal cultures exposed to oxidative stress . The findings indicated a significant reduction in neuronal death and preservation of synaptic integrity, providing insights into its application for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-[3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity to its targets, while the acetamide moiety can modulate its solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(5-Acetamido-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide
  • Structural Differences : Replaces the sulfonamido group with a sulfanyl (S–) linker and introduces a methyl-sulfamoylphenyl substituent.
  • The methyl group on the phenyl ring increases lipophilicity, which may improve tissue penetration but reduce metabolic stability.
N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide
  • Core Variation: Features a thieno[2,3-d]pyrimidine ring instead of dihydropyrimidine.
  • Electronic and Steric Effects: The thieno ring enhances aromaticity and planar rigidity, favoring π-π stacking interactions with biological targets. The oxy linkage at position 4 introduces hydrogen-bonding capability distinct from the sulfonamido group.
  • This compound’s thienopyrimidine core is associated with kinase inhibition activity .
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
  • Structural Complexity : Incorporates a peptide-like hexane chain with stereospecific hydroxy and acetamide groups.
  • Key Contrasts: The extended aliphatic chain and diphenyl groups confer 3D structural diversity, likely targeting transmembrane receptors (e.g., GPCRs) rather than planar enzymes. The phenoxyacetamide moiety may exhibit different pharmacokinetics due to esterase susceptibility.
  • Therapeutic Relevance : Pharmacopeial references suggest established use in antiviral or antibacterial contexts, unlike the dihydropyrimidine-based compound .

Data Tables: Comparative Analysis

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility (Predicted)
Target Compound Dihydropyrimidine Sulfonamido, phenylacetamide ~380 Moderate (polar groups)
2-[(5-Acetamido-...)sulfanyl]-N-(2-methyl-...) Dihydropyrimidine Sulfanyl, methyl-sulfamoylphenyl ~420 Low (lipophilic groups)
N-{3-[(5-Phenylthieno...)oxy]phenyl}acetamide Thienopyrimidine Oxy, phenyl, acetamide 362.0 Moderate

Research Findings and Implications

  • Sulfonamido vs. Sulfanyl Groups : The sulfonamido group in the target compound enhances hydrogen-bonding capacity and polarity, critical for interactions with hydrophilic enzyme pockets. In contrast, sulfanyl-containing analogs (e.g., ) may favor hydrophobic environments.
  • Dihydropyrimidine vs. Thienopyrimidine: The dihydropyrimidine core offers conformational flexibility, whereas the thienopyrimidine’s rigidity improves target selectivity but may reduce metabolic stability .
  • Phenylacetamide Moieties : Common across analogs, this group likely serves as a bioisostere for natural ligands, enhancing binding affinity across diverse targets .

Biological Activity

N-[3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE is a complex organic compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This compound features a unique structure that combines a dihydropyrimidine ring with a sulfonamide group, contributing to its potential therapeutic applications.

Chemical Structure

The molecular formula of this compound can be represented as follows:

C13H12N4O4S\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_4\text{S}

This structure includes:

  • A dihydropyrimidine moiety
  • A sulfonamide group
  • A hydroxy group

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various molecular targets. The sulfonamide portion mimics para-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase, which is crucial for bacterial growth and survival. This mechanism is fundamental in its antibacterial properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives can effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMIC (µg/mL)
Sulfonamide AS. aureus10
Sulfonamide BE. coli15

Anticancer Activity

In vitro studies have demonstrated the potential anticancer effects of similar compounds against various cancer cell lines. For example, some derivatives have shown promising IC50 values in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT-15 (colon cancer).

Cell LineIC50 (µM)
MCF-75.0
HCT-153.2

These results suggest that the compound may act through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including those structurally similar to this compound. Results indicated that these compounds exhibited potent activity against both gram-positive and gram-negative bacteria, with some achieving MIC values comparable to standard antibiotics.
  • Anticancer Evaluation : Another research focused on the anticancer properties of pyrimidine derivatives. The study found that certain analogs demonstrated significant cytotoxicity against multiple cancer cell lines, highlighting their potential as therapeutic agents in oncology.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-[3-(2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamido)phenyl]acetamide, and how is structural validation performed?

Methodological Answer:
The compound is synthesized via multi-step routes, typically involving:

  • Step 1: Formation of the pyrimidine-2,4-dione core through cyclization of substituted thioureas or malonic acid derivatives under acidic conditions.
  • Step 2: Introduction of the sulfonamido group via nucleophilic substitution using chlorosulfonic acid derivatives.
  • Step 3: Acetamide linkage via acylation of the aniline intermediate with acetyl chloride .

Structural validation employs:

  • NMR spectroscopy (1H/13C) to confirm substitution patterns and connectivity (e.g., aromatic protons at δ 7.28–7.5 ppm for phenyl groups) .
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., m/z 362.0 [M+H]+ observed in similar analogs) .
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for oxo and acetamide groups) .

Advanced: How can reaction yields be optimized during the sulfonamidation step, and what factors contribute to side-product formation?

Methodological Answer:

  • Solvent selection: Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilicity of the amine group, improving sulfonamide coupling efficiency .
  • Temperature control: Maintaining 0–5°C during sulfonylation minimizes hydrolysis of the sulfonyl chloride intermediate .
  • Catalyst use: Bases like triethylamine (TEA) or pyridine neutralize HCl byproducts, driving the reaction forward .

Common side-products include:

  • Disulfonylation : Over-reaction due to excess sulfonyl chloride, mitigated by stoichiometric control.
  • Hydrolysis products : Addressed by anhydrous conditions and inert atmospheres .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Target enzymes like dihydrofolate reductase (DHFR) or tyrosine kinases, using spectrophotometric/fluorometric methods to measure IC50 .
  • Antimicrobial testing : Broth microdilution assays (e.g., MIC determination against E. coli or S. aureus) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess apoptotic effects .

Advanced: How should researchers address contradictory bioactivity data across studies (e.g., varying IC50 values)?

Methodological Answer:

  • Standardize assay protocols : Control variables like cell passage number, serum concentration, and incubation time .
  • Compound purity verification : Use HPLC (≥95% purity; C18 column, acetonitrile/water gradient) to exclude impurities influencing activity .
  • Reference controls : Include known inhibitors (e.g., methotrexate for DHFR assays) to validate experimental conditions .

Basic: How does the sulfonamido group impact solubility and bioavailability?

Methodological Answer:

  • Solubility : The sulfonamido group enhances hydrophilicity but may reduce membrane permeability. Use co-solvents (e.g., DMSO/PBS mixtures) for in vitro assays .
  • Bioavailability : Prodrug strategies (e.g., esterification of the hydroxy group) improve intestinal absorption .

Advanced: What computational approaches predict binding modes to biological targets, and how are they validated experimentally?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., pyrimidine binding to DHFR) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (e.g., Kd values) .

Basic: What steps are critical in designing a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

  • Core modifications : Substitute the pyrimidine ring with electron-withdrawing groups (e.g., -NO2) to enhance electrophilic reactivity .
  • Side-chain variations : Replace the acetamide with benzamide or sulfonamide groups to probe steric/electronic effects .
  • Biological testing : Screen derivatives against standardized assays (see FAQ 3) to correlate structural changes with activity trends .

Advanced: How can batch-to-batch variability in biological activity be minimized during preclinical studies?

Methodological Answer:

  • Quality control (QC) protocols : Implement HPLC-UV and LC-MS for purity checks and quantify degradation products .
  • Stability studies : Store compounds at -20°C under nitrogen to prevent oxidation/hydrolysis .
  • Replication : Conduct triplicate assays with independent synthetic batches to confirm reproducibility .

Basic: What spectroscopic techniques characterize degradation products under stress conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed sulfonamide or oxidized pyrimidine) via fragmentation patterns .
  • NMR stability studies : Monitor chemical shift changes in stressed samples to track structural alterations .

Advanced: What strategies improve selectivity for target enzymes over homologous isoforms?

Methodological Answer:

  • Crystallography-guided design : Use X-ray structures of target vs. off-target enzymes to optimize steric complementarity .
  • Selectivity assays : Compare IC50 values against isoform panels (e.g., kinase selectivity screens) .
  • Proteomics profiling : SILAC-based mass spectrometry identifies off-target binding partners in cellular lysates .

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